1,6-Anhydro-beta-D-[UL-13C6]glucose
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Description
1,6-Anhydro-beta-D-[UL-13C6]glucose, also known as this compound, is a useful research compound. Its molecular formula is C6H10O5 and its molecular weight is 168.095. The purity is usually 95%.
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Mechanism of Action
Target of Action
1,6-Anhydro-beta-D-[UL-13C6]glucose, also known as Levoglucosan, is an anhydrosugar . It is primarily formed via the pyrolysis of glucans, such as cellulose and starch . It is an indicator of the burning of biomass in atmospheric aerosol, snow, and ice .
Mode of Action
It is known to be a valuable synthon for the preparation of various biologically important and structurally diverse products .
Biochemical Pathways
This compound is involved in the pyrolysis of glucans . Pyrolysis is a thermochemical decomposition of organic material at elevated temperatures in the absence of oxygen. It involves the simultaneous change of chemical composition and physical phase, and is irreversible.
Pharmacokinetics
It is known to be slightly soluble in methanol and water , which may influence its bioavailability.
Result of Action
This compound can be used as a precursor for the synthesis of various biologically important and structurally diverse products . These include rifamycin S, indanomycin, thromboxane B2, (+)-biotin, tetrodotoxin, quinone, macrolide antibiotics, and modified sugars .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of oxygen. For instance, it is formed via pyrolysis, a process that occurs at high temperatures and in the absence of oxygen . , indicating that moisture and time can affect its stability.
Biochemical Analysis
Biochemical Properties
1,6-Anhydro-beta-D-[UL-13C6]glucose plays a significant role in biochemical reactions. It is formed via pyrolysis of glucans, such as cellulose and starch
Cellular Effects
It is known to be involved in the pyrolysis of glucans, which could potentially influence cell function .
Molecular Mechanism
It is known to be formed via pyrolysis of glucans
Temporal Effects in Laboratory Settings
It is a stable compound and is used as an analytical reference standard .
Metabolic Pathways
Properties
IUPAC Name |
(1R,2S,3S,4R,5R)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O5/c7-3-2-1-10-6(11-2)5(9)4(3)8/h2-9H,1H2/t2-,3-,4+,5-,6-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWNIBLMWSKIRAT-NPVZAWSWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(C(O1)O2)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]1[13C@@H]2[13C@H]([13C@@H]([13C@H]([13C@H](O1)O2)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.